Guanosine, 8-methyl-
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Overview
Description
Guanosine, 8-methyl- is a modified nucleoside where a methyl group is introduced at the C8 position of the guanine base. This modification significantly alters the chemical and physical properties of the nucleoside, making it a valuable tool in various scientific research applications, particularly in the study of nucleic acid structures and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylguanosine typically involves the methylation of guanosine at the C8 position. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 8-methylguanosine can be achieved through microbial fermentation. This method involves the use of genetically engineered strains of Escherichia coli that have been optimized for high-yield production of guanosine. The fermentation process is followed by chemical methylation to introduce the methyl group at the C8 position .
Types of Reactions:
Oxidation: 8-methylguanosine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.
Substitution: The methyl group at the C8 position can be substituted with other functional groups through nucleophilic substitution reactions.
Alkylation: The compound can undergo further alkylation reactions, particularly at the nitrogen atoms of the guanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Alkylation: Alkyl halides in the presence of a base are commonly used for further alkylation.
Major Products:
Oxidation: Oxidized derivatives of 8-methylguanosine.
Substitution: Substituted guanosine derivatives with various functional groups.
Alkylation: Further alkylated guanosine derivatives.
Scientific Research Applications
Chemistry: 8-methylguanosine is used as a stabilizer for Z-form RNA, which is a left-handed helical form of RNA. This stabilization is crucial for studying the structural and functional properties of Z-RNA .
Biology: In biological research, 8-methylguanosine is used to study the interactions between nucleic acids and proteins. It helps in understanding the role of modified nucleosides in RNA and DNA structures .
Medicine: Its unique properties make it a candidate for drug development targeting specific nucleic acid structures .
Industry: In the industrial sector, 8-methylguanosine is used in the production of nucleic acid-based products, including diagnostic tools and therapeutic agents .
Mechanism of Action
The mechanism by which 8-methylguanosine exerts its effects involves the stabilization of specific nucleic acid structures, such as Z-RNA. The methyl group at the C8 position promotes the syn conformation of the guanine base, which is favorable for the formation of Z-RNA. This stabilization is crucial for studying the interactions between Z-RNA and proteins, as well as the biological roles of Z-RNA in cellular processes .
Comparison with Similar Compounds
2’-O-Methylguanosine: Another modified nucleoside with a methyl group at the 2’ position of the ribose.
8-Bromoguanosine: A nucleoside with a bromine atom at the C8 position of the guanine base.
8-Azaguanosine: A nucleoside with a nitrogen atom replacing the carbon at the C8 position.
Uniqueness: 8-methylguanosine is unique in its ability to stabilize Z-RNA under physiological conditions. This property is not shared by other similar compounds, making it particularly valuable for studying Z-RNA and its interactions .
Properties
Molecular Formula |
C11H15N5O5 |
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Molecular Weight |
297.27 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4-7,10,17-19H,2H2,1H3,(H2,12,15,20)/t4-,5?,6-,7-,10-/m1/s1 |
InChI Key |
ZJRXCAQZFLRRHM-XXWJQXOGSA-N |
Isomeric SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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